Bienvenue dans la boutique en ligne BenchChem!

PL37

Synergistic Analgesia Cancer Pain Drug Combination Therapy

PL37 is the most clinically advanced dual enkephalinase inhibitor (DENKI), having completed Phase 2a trials for diabetic neuropathy and migraine. Unlike opioids, its peripheral mechanism avoids CNS side effects. It uniquely demonstrates isobolographically-confirmed synergy with gabapentin/pregabalin, a feature not documented for analogs like PL265. Procure this tool compound to study non-opioid analgesia, evaluate novel DENKIs, or design combination therapies targeting the gabapentinoid-resistant population.

Molecular Formula C22H34N2O6S3
Molecular Weight 518.7 g/mol
CAS No. 935481-06-4
Cat. No. B1669973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePL37
CAS935481-06-4
SynonymsDebio-0827;  PL-37;  Debio0827;  PL37;  Debio 0827;  PL 37
Molecular FormulaC22H34N2O6S3
Molecular Weight518.7 g/mol
Structural Identifiers
SMILESCCOC(=O)OC(C)OC(=O)CNC(=O)C(CC1=CC=CC=C1)CSSCC(CCSC)N
InChIInChI=1S/C22H34N2O6S3/c1-4-28-22(27)30-16(2)29-20(25)13-24-21(26)18(12-17-8-6-5-7-9-17)14-32-33-15-19(23)10-11-31-3/h5-9,16,18-19H,4,10-15,23H2,1-3H3,(H,24,26)/t16?,18-,19+/m1/s1
InChIKeyBJCNUZJDFWFVBY-VITQDTLGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PL37 (CAS 935481-06-4) Procurement and Differentiation Guide for Dual Enkephalinase Inhibitor (DENKI) Research


PL37 (also known as Debio-0827) is an investigational, orally available, dual pro-drug inhibitor of neprilysin (NEP) and aminopeptidase N (APN), two enzymes responsible for the rapid degradation of endogenous enkephalins [1]. Belonging to the class of Dual ENKephalinase Inhibitors (DENKIs), PL37 enhances the body's natural analgesic mechanisms by increasing the local concentration and half-life of enkephalins at pain sites [2]. Its molecular formula is C22H34N2O6S3 with a molecular weight of 518.16 g/mol, and it is the non-stereo enantiomer of compound 15 in patent US8247609 [3]. As the most clinically advanced DENKI, having progressed through Phase 1 and Phase 2a trials for painful diabetic neuropathy and migraine, PL37 represents a key tool compound for studying enkephalinergic pathways and developing non-opioid analgesics [4].

PL37 Cannot Be Simply Substituted: Key Differentiators from Single-Target Inhibitors, Other DENKIs, and Standard Analgesics


Generic substitution fails for PL37 due to its unique combination of dual NEP/APN inhibitory activity, oral prodrug bioavailability, peripheral mechanism of action, and distinct clinical development profile. Unlike single-target inhibitors such as thiorphan (NEP-selective) or bestatin (APN-selective), which fail to elevate endogenous enkephalin concentrations to analgesic levels, the dual inhibition exerted by PL37 increases extracellular enkephalin levels by a factor of 2- to 5-fold, enabling potent analgesic responses [1]. Within the DENKI class, PL37 is structurally and developmentally distinct from analogs like PL265: while both are dual inhibitors, PL265 is a long-acting prodrug developed primarily for intractable cancer pain and ocular pain/dry eye syndrome, whereas PL37 has been advanced for post-surgical/traumatic pain and has demonstrated specific synergistic interactions with gabapentin/pregabalin—a feature not yet documented for PL265 [2]. Furthermore, unlike direct opioid receptor agonists (e.g., morphine) or gabapentinoids, PL37 works peripherally by protecting endogenous enkephalins, thereby avoiding central nervous system-mediated side effects and abuse potential [3].

Quantitative Differentiation Evidence for PL37 vs. Comparators


PL37 Demonstrates Isobolographically-Confirmed Synergy with Gabapentin, Unlike Single-Agent Therapies

In a murine model of osteosarcoma-induced thermal hyperalgesia, the combination of subeffective doses of PL37 and gabapentin completely prevented hyperalgesia, with isobolographic analysis confirming a synergistic interaction [1]. This represents a clear differentiation from gabapentin alone, which required dose-dependent (6.25–25 mg/kg, i.p.) administration to achieve inhibition, and from PL37 alone, which fully suppressed hyperalgesia only at 25 mg/kg p.o. [1]. The synergistic effect implies that lower doses of each drug can be used in combination, potentially reducing adverse effects while maintaining or enhancing analgesic efficacy.

Synergistic Analgesia Cancer Pain Drug Combination Therapy

PL37 Has an ED50 of 13.4 mg/kg for Analgesia in Mice, Enabling Precise Dosing Comparisons

PL37 exhibits a defined analgesic ED50 value of 13.4 mg/kg in mouse models [1]. This quantitative metric allows direct comparison of potency against other preclinical analgesics. For context, in the osteosarcoma model, a 25 mg/kg oral dose completely suppressed thermal hyperalgesia, while central effects were only observed at a higher dose of 50 mg/kg [2], indicating a dose-dependent peripheral-to-central transition. This ED50 value is critical for researchers designing dose-ranging studies or evaluating the compound against new analogs.

Analgesic Potency Preclinical Pharmacology Dose-Response

PL37 is Clinically Advanced as an Add-On to Gabapentin/Pregabalin, Unlike PL265 and Other DENKIs

PL37 has been evaluated in a Phase 2a, multicenter, randomized, double-blind, placebo-controlled add-on study specifically in patients with peripheral neuropathic pain of diabetic origin who were already receiving gabapentin or pregabalin but had inadequate pain relief [1]. This clinical trial design (EudraCT 2013-004876-37) differentiates PL37 from other DENKIs like PL265, which has been developed for different indications (neuropathic pain, ocular pain/dry eye syndrome, and intractable cancer pain) and has not been trialed in this specific add-on context [2]. The study evaluated PL37 at a dose of 200 mg t.i.d. over 4 weeks, providing a defined clinical regimen [1].

Clinical Trial Design Diabetic Neuropathy Add-On Therapy

PL37 Exerts Peripheral Analgesic Action via Mu-Opioid Receptors, Avoiding Central Side Effects

The antihyperalgesic effect of PL37 (25 mg/kg p.o.) is blocked by the peripherally-restricted opioid antagonist naloxone-methiodide (2 mg/kg) but not centrally, confirming a peripheral site of action [1]. Mechanistically, this effect is mediated by mu-opioid receptors, as shown by reversal with cyprodime (1 mg/kg), a selective mu-antagonist, but not by delta- or kappa-antagonists [1]. In contrast, direct opioid agonists like morphine act on central mu-receptors, leading to sedation, respiratory depression, and abuse liability. This peripheral restriction is a key differentiator for PL37, supporting its development as a non-addictive analgesic [2].

Peripheral Analgesia Opioid Receptor Selectivity Side Effect Profile

High-Impact Research and Industrial Application Scenarios for PL37 Based on Quantitative Differentiation


Investigating Synergistic Analgesia with Gabapentinoids in Preclinical Pain Models

Researchers studying cancer-induced bone pain or neuropathic pain can leverage the isobolographically-confirmed synergy between PL37 and gabapentin [1] to design combination studies. The use of subeffective doses of each agent, which together fully prevent hyperalgesia, offers a platform to explore mechanisms of drug-drug synergy and to evaluate the translational potential of DENKI-gabapentinoid combinations for clinical pain management.

Developing Add-On Therapies for Refractory Diabetic Neuropathy

Given its Phase 2a clinical trial design as an add-on to gabapentin/pregabalin in patients with inadequate pain relief [2], PL37 is uniquely positioned for research aimed at improving outcomes in diabetic neuropathy. This scenario is directly supported by clinical evidence and addresses a high unmet need: the ~75% of patients who do not achieve 50% pain relief with gabapentinoids alone [2].

Elucidating Peripheral Mu-Opioid Receptor Mechanisms Without Central Side Effects

The peripheral restriction of PL37's analgesic effect, confirmed by naloxone-methiodide blockade [1], makes it an ideal tool for dissecting peripheral mu-opioid receptor-mediated analgesia. Studies can use PL37 to isolate peripheral opioid signaling pathways in pain models, avoiding the confounding central effects (sedation, respiratory depression, tolerance) associated with direct opioid agonists.

Benchmarking Novel DENKIs Against a Clinically Advanced Reference Compound

With its established ED50 (13.4 mg/kg), defined clinical dosing regimen (200 mg t.i.d.), and completed Phase 2a trial [2][3], PL37 serves as a critical reference standard for evaluating new dual enkephalinase inhibitors. Researchers can compare the potency, synergy profile, and clinical positioning of novel DENKIs against this well-characterized lead compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for PL37

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.